molecular formula C9H8N2O3 B2772382 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 1783725-09-6

2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No.: B2772382
CAS No.: 1783725-09-6
M. Wt: 192.174
InChI Key: KHQWJBJQHOEFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (CAS 1783725-09-6) is a high-purity quinazoline derivative supplied for advanced research and development applications. This compound features the quinazolinone scaffold, a benzo-fused heterocyclic structure known for its diverse and significant pharmacological properties, which makes it a valuable building block in medicinal chemistry . The molecular formula is C9H8N2O3 with a molecular weight of 192.17 g/mol . Researchers utilize this and related tetrahydroquinazoline carboxylic acids in various exploratory synthesis projects, including the development of novel molecules with potential antibacterial and antioxidant activity, as demonstrated by studies on similar structural frameworks . Furthermore, quinoline and quinazoline derivatives are frequently investigated for their broad bioactive potential, including applications in anticancer research . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8(13)5-1-2-6-4-10-9(14)11-7(6)3-5/h1-3H,4H2,(H,12,13)(H2,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQWJBJQHOEFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with formamide under acidic conditions, leading to the formation of the quinazoline ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives, such as hydroxyquinazolines, esterified quinazolines, and amide derivatives. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exhibit significant anticancer properties. These compounds have been shown to inhibit Bcl-2 family proteins, which are crucial for the survival of cancer cells. In vitro studies demonstrate that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways.

Key Findings:

  • MCF-7 Cell Line Studies : Compounds derived from this acid have shown strong anticancer activity against breast cancer cell lines (MCF-7) when tested using the MTT assay .
CompoundActivityReference
7bStrong anticancer activity
8aSignificant apoptosis induction

Neuroprotective Effects

The compound also exhibits neuroprotective properties by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This inhibition enhances cholinergic transmission, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Properties

Some studies have indicated that derivatives of this compound possess antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance observed globally. Research has shown efficacy against both Gram-positive and Gram-negative bacteria .

Industrial Applications

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. It is utilized in the production of dyes and pigments due to its unique chemical properties. The compound's ability to undergo various chemical reactions—such as oxidation and substitution—enhances its utility in industrial processes.

Case Studies and Research Findings

Several studies have explored the synthesis and biological activity of this compound:

  • Synthesis and Anticancer Activity : A study demonstrated the synthesis of derivatives through cyclization reactions and evaluated their anticancer effects against MCF-7 cells. The results indicated that specific derivatives showed enhanced cytotoxicity compared to standard chemotherapeutic agents .
  • Antimicrobial Studies : Research focusing on the antimicrobial properties revealed that certain derivatives exhibited significant inhibition against common bacterial strains. This highlights the potential for developing new antimicrobial agents from this compound .

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxy-2-quinolone
  • Quinazoline-2,4-dione

Uniqueness

2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto group and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (also referred to as THQCA) is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

THQCA is characterized by its unique tetrahydroquinazoline structure, which contributes to its biological activity. The compound's structure allows it to interact with various biological targets, influencing pathways related to inflammation, cancer progression, and immune response.

1. Anti-inflammatory Effects

THQCA has been reported to exhibit inhibitory action on 5-lipoxygenase activating protein (FLAP), which is crucial in the biosynthesis of leukotrienes—lipid mediators involved in inflammatory responses. By inhibiting FLAP, THQCA may reduce neutrophil chemotaxis and vascular permeability, thus potentially alleviating conditions like asthma and arthritis .

2. Anticancer Properties

Recent studies indicate that THQCA can modulate the activity of murine double minute 2 (MDM2), a protein that regulates p53 tumor suppressor pathways. Inhibition of MDM2 leads to increased p53 activity, promoting apoptosis in cancer cells. This mechanism suggests a promising role for THQCA as an anticancer agent .

3. Immunomodulatory Activity

THQCA has been linked to the modulation of the STING (Stimulator of Interferon Genes) pathway, which plays a pivotal role in the innate immune response. By enhancing STING signaling, THQCA may promote the production of type I interferons, thereby bolstering antiviral defenses and potentially offering therapeutic benefits in viral infections .

Table 1: Summary of Biological Activities of THQCA

Biological ActivityMechanism of ActionReferences
Anti-inflammatoryInhibition of FLAP
AnticancerMDM2 inhibition leading to p53 activation
ImmunomodulatoryActivation of STING pathway

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that THQCA exhibited potent cytotoxic effects with an IC50 value significantly lower than that of standard chemotherapeutics. The study highlighted the compound's ability to induce apoptosis and inhibit cell proliferation through the activation of p53 pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid derivatives?

  • Methodological Answer: A widely used approach involves condensation reactions of substituted anthranilic acids with carbonyl-containing reagents. For example, microwave-assisted synthesis under controlled temperature (100–120°C) with catalysts like pyridine or ZnCl₂ can enhance reaction efficiency and yield (e.g., 66–94% yields reported in thioxo-quinazoline derivatives) . Optimization may include adjusting solvent systems (e.g., DMF for solubility) and stoichiometric ratios of reactants like phenyl isothiocyanate .

Q. How can researchers validate the structural integrity of synthesized derivatives using spectroscopic techniques?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and substituent positions. For instance, ¹H NMR peaks at δ 7.77–8.02 ppm (aromatic protons) and δ 12.59–12.84 ppm (thiol or carboxylic acid protons) are indicative of the quinazoline core . High-Resolution Mass Spectrometry (HRMS) further validates molecular weights (e.g., [M+H]+ 223.0172 for a thioxo-derivative) . Complementary techniques like IR spectroscopy can identify carbonyl stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are employed to predict reactivity and electronic properties of these derivatives?

  • Methodological Answer: Density Functional Theory (DFT) calculations are used to model electronic distributions and reactive sites. For example, HOMO-LUMO gap analysis can predict nucleophilic/electrophilic behavior, while Mulliken charges help identify sites prone to oxidation or substitution . Such models are validated against experimental data, such as reaction yields under varying conditions .

Q. How should researchers address contradictory biological activity data in enzyme inhibition studies?

  • Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. Systematic evaluation includes:

  • Dose-response curves to confirm IC₅₀ consistency across replicates.
  • Enzyme kinetics (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
  • Structural analogs (e.g., carboxamide vs. ester derivatives) to isolate functional group contributions .

Q. What strategies improve aqueous solubility of these derivatives for in vivo studies?

  • Methodological Answer: Solubility can be enhanced via:

  • Prodrug design : Esterification of the carboxylic acid group (e.g., methyl esters) improves lipophilicity, while hydrolytic cleavage in vivo regenerates the active form .
  • Co-solvent systems : Use of PEG-400 or cyclodextrins in formulation buffers .
  • Salt formation : Sodium or potassium salts of the carboxylic acid moiety increase polarity .

Q. How are structure-activity relationship (SAR) studies designed for quinazoline-based soluble epoxide hydrolase (sEH) inhibitors?

  • Methodological Answer: Key steps include:

  • Core modification : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-position to enhance enzyme binding .
  • Side-chain diversification : Alkyl or aryl substitutions (e.g., neopentyl groups) to modulate steric hindrance and hydrophobicity .
  • Bioisosteric replacement : Replacing thioxo groups with oxo or amino moieties to balance potency and metabolic stability .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing bioactivity data with high variability?

  • Methodological Answer: Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For dose-dependent studies, non-linear regression models (e.g., log[inhibitor] vs. response) are applied to calculate EC₅₀ values with 95% confidence intervals . Replicate experiments (n ≥ 3) and outlier removal via Grubbs’ test ensure reproducibility .

Q. How can researchers resolve discrepancies in crystallographic vs. spectroscopic data for quinazoline derivatives?

  • Methodological Answer: X-ray crystallography provides definitive bond lengths and angles, which can be compared to DFT-optimized geometries. Discrepancies in NMR chemical shifts (e.g., δ > 0.5 ppm) may indicate conformational flexibility in solution, requiring variable-temperature NMR or molecular dynamics simulations .

Tables of Key Data

Property Example Values Reference
Synthetic Yield66–94% (thioxo derivatives)
¹H NMR (DMSO-d₆)δ 7.77–8.02 (aromatic), δ 12.59 (COOH)
HRMS (m/z)[M+H]+ 223.0172
DFT HOMO-LUMO Gap4.5–5.2 eV
Solubility (PBS, pH 7.4)0.1–1.2 mg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.